

The Discovery and Evolution of Dicamba Herbicides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dicamba-butyric acid*

Cat. No.: B12374791

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dicamba (3,6-dichloro-2-methoxybenzoic acid) has been a significant tool in weed management for over half a century. Its history is marked by key discoveries in synthetic auxin chemistry, the development of various formulations to mitigate environmental challenges, and a resurgence in use with the advent of genetically engineered herbicide-tolerant crops. This technical guide provides a comprehensive overview of the discovery, history, and scientific principles of dicamba and its related herbicides, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Discovery and Historical Development

The journey of dicamba began in the broader exploration of synthetic auxins for plant growth regulation.

Early Discoveries: The growth-regulating properties of benzoic acid derivatives, the chemical class to which dicamba belongs, were first reported in 1942 by Zimmerman and Hitchcock.[\[1\]](#) [\[2\]](#)[\[3\]](#) Their work laid the foundation for the development of numerous synthetic auxin herbicides. Following this initial discovery, the herbicidal potential of dicamba was more formally described in 1958.[\[2\]](#)[\[3\]](#)

Commercialization and Early Formulations: Velsicol Chemical Corporation acquired the patent for dicamba and first registered it for use in the United States in 1967. One of the earliest commercial formulations was Banvel, which contained the dimethylamine (DMA) salt of dicamba. Throughout the 1970s and 1980s, dicamba became an important tool for controlling broadleaf weeds in grass crops like corn and in non-crop areas.

Evolution of Formulations to Reduce Volatility: A significant challenge with early dicamba formulations was their volatility, leading to off-target movement and damage to sensitive crops. This prompted the development of lower-volatility salt formulations. Key milestones include:

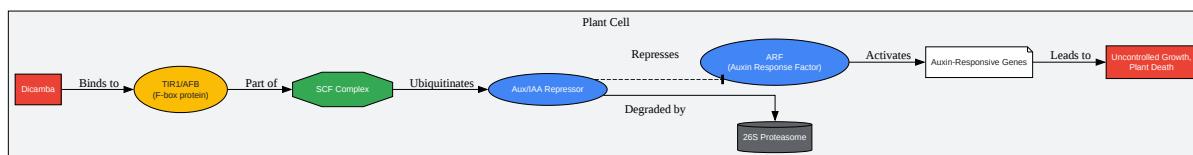
- 1981: Introduction of Banvel II, a sodium salt formulation.
- 1990: Launch of Clarity, containing the diglycolamine (DGA) salt of dicamba, which exhibited significantly lower volatility than the DMA salt.
- More Recent Formulations: The development of N,N-bis-(3-aminopropyl)methylamine (BAPMA) salt (in Engenia) and improved DGA formulations with vapor-reducing agents (e.g., Xtendimax with VaporGrip Technology) further aimed to minimize volatility.

The Era of Dicamba-Tolerant Crops: The 2000s marked a new chapter for dicamba with the development of genetically engineered crops resistant to its effects. This technology was pioneered by researchers at the University of Nebraska-Lincoln who discovered a soil bacterium, *Pseudomonas maltophilia* (strain DI-6), capable of metabolizing dicamba. The gene responsible for this, encoding the enzyme dicamba monooxygenase (DMO), was identified and subsequently introduced into crops like soybeans and cotton. Monsanto (now Bayer) commercialized this technology under the Xtend brand, leading to a dramatic increase in dicamba use, but also reigniting concerns about off-target drift and damage.

Chemical Properties and Formulations

The herbicidal activity of dicamba is attributed to the dicamba acid molecule. However, to improve its handling, solubility, and reduce volatility, it is formulated as various salts.

Property	Dicamba Acid	Dimethylamine (DMA) Salt	Diglycolamine (DGA) Salt	N,N-bis-(3-aminopropyl)methylamine (BAPMA) Salt
IUPAC Name	3,6-dichloro-2-methoxybenzoic acid	dimethylammonium 3,6-dichloro-2-methoxybenzoate	2-(2-hydroxyethoxy)ethylammonium 3,6-dichloro-2-methoxybenzoate	N-methyl-N,N-bis(3-aminopropyl)ammonium 3,6-dichloro-2-methoxybenzoate
CAS Number	1918-00-9	2300-66-5	104040-79-1	104040-79-1 (for the salt in Engenia)
Molecular Formula	C ₈ H ₆ Cl ₂ O ₃	C ₁₀ H ₁₃ Cl ₂ NO ₃	C ₁₂ H ₁₇ Cl ₂ NO ₅	C ₁₅ H ₂₄ Cl ₂ N ₂ O ₃
Molar Mass	221.04 g/mol	266.12 g/mol	326.18 g/mol	351.27 g/mol
Vapor Pressure (acid)	4.5 x 10 ⁻³ Pa at 25°C	Higher volatility than DGA and BAPMA	Lower volatility than DMA	Lowest volatility among the three
Water Solubility (acid)	4.5 g/L at 25°C	High	High	High
Common Trade Names	-	Banvel	Clarity, Xtendimax	Engenia


Table 1: Physicochemical Properties of Dicamba and its Common Salts.

Mechanism of Action: A Synthetic Auxin

Dicamba is a synthetic auxin herbicide, belonging to the Group 4 herbicides. It mimics the natural plant hormone indole-3-acetic acid (IAA), but unlike IAA, it is not readily metabolized by sensitive plants, leading to phytotoxicity.

Signaling Pathway:

- Perception: Dicamba enters the plant cell and binds to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.
- Co-receptor Binding: This binding promotes the interaction between the TIR1/AFB protein and Aux/IAA transcriptional repressor proteins.
- Ubiquitination and Degradation: The SCF complex then ubiquitinates the Aux/IAA repressor, targeting it for degradation by the 26S proteasome.
- Gene Expression: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which are transcription factors.
- Physiological Response: Activated ARFs then induce the expression of auxin-responsive genes, leading to uncontrolled cell division and elongation, epinasty (twisting and curling of stems and leaves), and ultimately, plant death.

[Click to download full resolution via product page](#)

Caption: Dicamba's mode of action as a synthetic auxin.

Efficacy and Application

Dicamba is effective against a wide range of annual and perennial broadleaf weeds. Its efficacy can be influenced by the formulation, application rate, weed species, and environmental

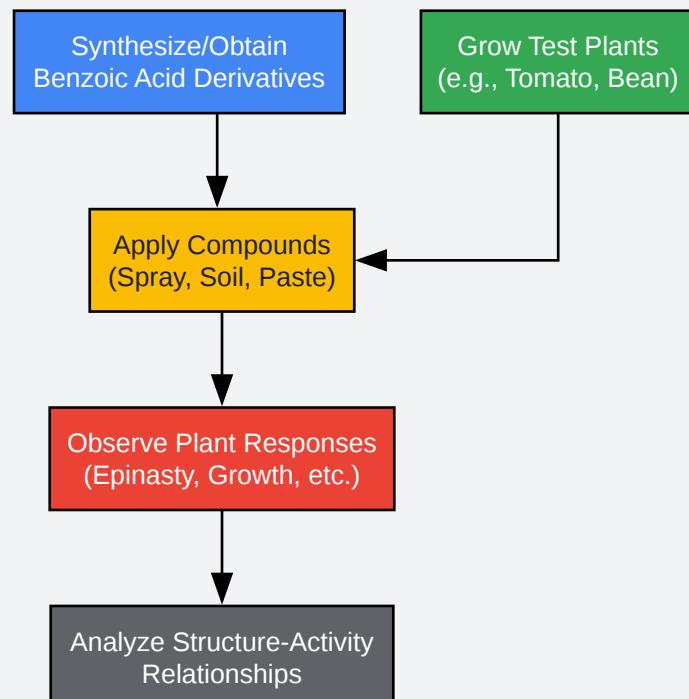
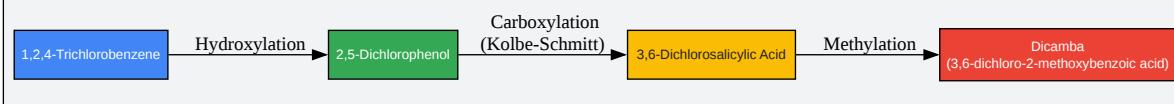
conditions.

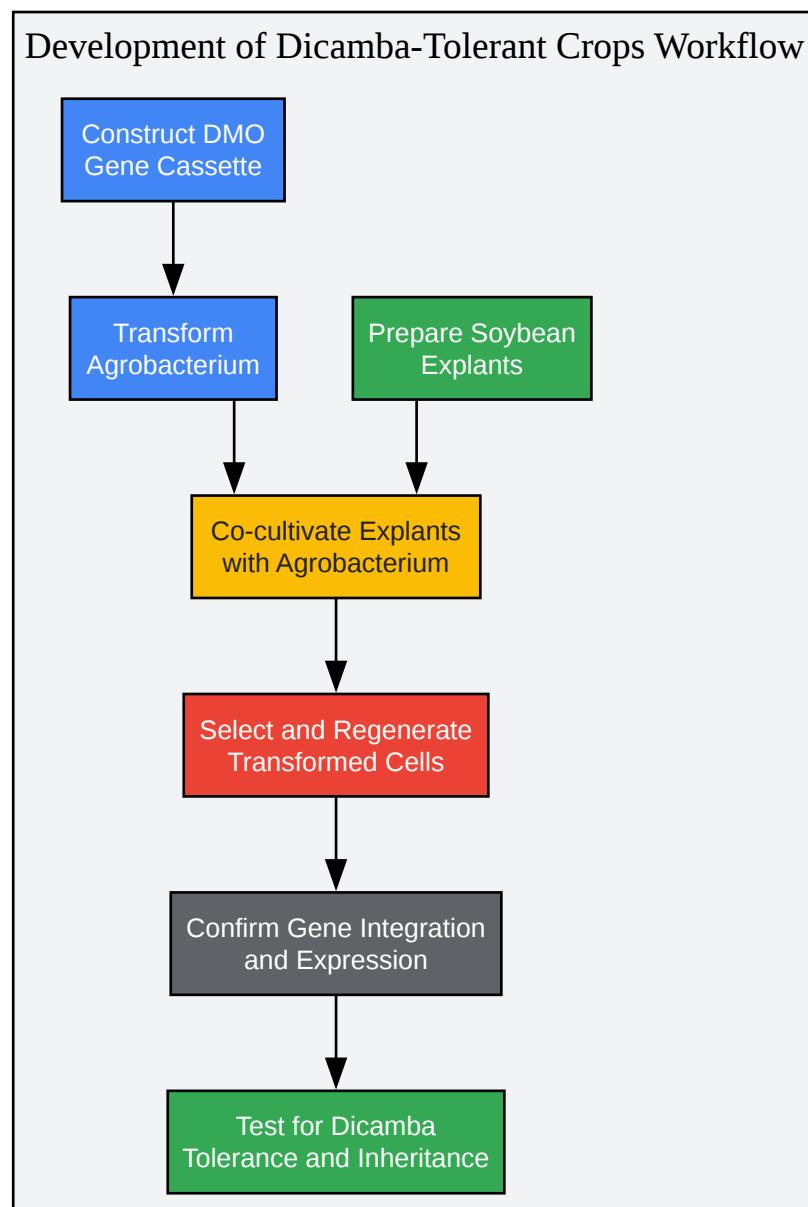
Weed Species	Common Name	Typical Control Efficacy with Dicamba
Amaranthus palmeri	Palmer amaranth	Good to Excellent
Amaranthus tuberculatus	Waterhemp	Good to Excellent
Ambrosia trifida	Giant Ragweed	Excellent
Ambrosia artemisiifolia	Common Ragweed	Excellent
Chenopodium album	Common Lambsquarters	Good to Excellent
Abutilon theophrasti	Velvetleaf	Good to Excellent
Ipomoea spp.	Morningglory	Good
Kochia scoparia	Kochia	Good (resistance has been reported)

Table 2: Efficacy of Dicamba on Common Broadleaf Weeds.

Application Rates: Application rates for dicamba vary depending on the crop, target weed, and formulation.

- Corn: Historically, rates have been in the range of 0.25 to 0.5 lbs of active ingredient per acre (ai/A).
- Dicamba-Tolerant Soybeans and Cotton: For over-the-top applications, rates are typically around 0.5 lbs ai/A.
- Non-crop areas: Higher rates may be used for persistent weed control.



Key Experimental Protocols


Original Discovery of Benzoic Acid Growth Substances (Zimmerman and Hitchcock, 1942)

While the full, detailed protocol from their 1942 publication is not readily available in modern digital formats, the general methodology involved treating various plant species with a range of substituted phenoxy and benzoic acid compounds and observing the physiological responses.

General Protocol:

- **Compound Synthesis/Procurement:** A series of benzoic acid derivatives with different substitutions were used.
- **Plant Species:** A variety of plant species, likely including tomato and bean plants which are sensitive to auxins, were grown under controlled greenhouse conditions.
- **Application Methods:** The compounds were applied to the plants using various methods, such as spraying the foliage, applying to the soil, or using lanolin paste on stems.
- **Observation:** The researchers meticulously documented the plant responses over time, noting effects such as epinasty, cell elongation, root formation, and phytotoxicity at different concentrations.
- **Structure-Activity Relationship:** By comparing the responses of plants to the different chemical structures, they established relationships between the molecular structure of the compounds and their physiological activity.

Zimmerman & Hitchcock (1942) Experimental Workflow**Original Dicamba Synthesis Pathway**

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. awsjournal.org [awsjournal.org]
- 2. Physicochemical properties, droplet size and volatility of dicamba with herbicides and adjuvants on tank-mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A historical perspective on dicamba | Integrated Crop Management [crops.extension.iastate.edu]
- To cite this document: BenchChem. [The Discovery and Evolution of Dicamba Herbicides: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374791#discovery-and-history-of-dicamba-related-herbicides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com